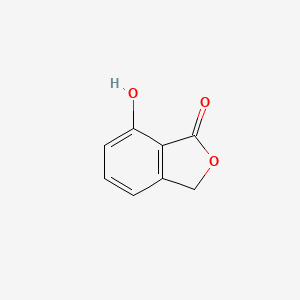

7-Hydroxyphthalide

Descripción general

Descripción

7-Hydroxyphthalide is a salicyl lactone . Its chemical structure is elucidated as 7-hydroxy-3H-isobenzofuran-1-one . It is known as a medical material .

Synthesis Analysis

7-Hydroxyphthalide can be synthesized by the reduction of 3-hydroxyphthalic anhydride using NaBH4 . Another method involves the use of unsaturated lactones via 2-trialkylsiloxyfurans . Both enantiomers of 3-butyl-7-hydroxyphthalide were synthesized starting from methyl 2,6-dihydroxybenzoate .Molecular Structure Analysis

The molecular formula of 7-Hydroxyphthalide is C8H6O3 . The average mass is 150.131 Da and the monoisotopic mass is 150.031693 Da .Aplicaciones Científicas De Investigación

Natural Compound Analysis

- Evidence in Nature: 7-Hydroxyphthalide was initially reported in both Astigmata and Oribatida. However, a study by Heethoff and Raspotnig (2011) revealed that it results from the post-extraction chemical transformation of gamma-acaridial, rather than being a natural compound of oil gland secretions in these species (Heethoff & Raspotnig, 2011).

Pharmaceutical Research

- Antibacterial Properties: Research by Qin et al. (2019) identified two new phthalide derivatives, including 7-Hydroxyphthalide, from the endophytic fungus Penicillium vulpinum. This compound exhibited medium antibacterial activities against various pathogens (Qin et al., 2019).

- Isolation from Marine Fungus: Afiyatullov et al. (2015) isolated a new phthalide derivative, 3-[2′(R)-hydroxybutyl]-7-hydroxyphthalide, from the marine fungus Penicillium claviforme, showcasing the diverse sources and potential applications of this compound in marine biotechnology (Afiyatullov et al., 2015).

Synthetic Chemistry

- Synthetic Pathways: The synthesis of 7-Hydroxyphthalide and related compounds has been explored in various studies. Duan and Toney (2005, 2006) developed a highly regioselective one-pot synthesis method, illustrating the compound's significance in synthetic chemistry (Duan & Toney, 2005), (Duan & Toney, 2006).

Biological Activities

- Antioxidant and Anti-Inflammatory Properties: Ortega et al. (2022) synthesized a series of 3-arylphthalide derivatives to identify their antioxidant and anti-inflammatory activities. The study demonstrates the compound's potential in treating inflammatory diseases (Ortega et al., 2022).

Environmental Studies

- Phthalate Exposure Analysis: Rudel et al. (2011) investigated the contribution of food packaging to exposure to phthalates, including 7-Hydroxyphthalide. This study is crucial in understanding human exposure to such chemicals through diet (Rudel et al., 2011).

Chemical Synthesis and Catalysis

- Carbene-Catalyzed Reactions: Liu et al. (2019) developed a carbene-catalyzed dynamic kinetic resolution and asymmetric acylation reaction of hydroxyphthalides. This illustrates the compound's role in advanced chemical synthesis techniques (Liu et al., 2019).

Propiedades

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyphthalide | |

CAS RN |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

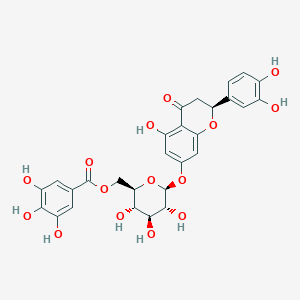

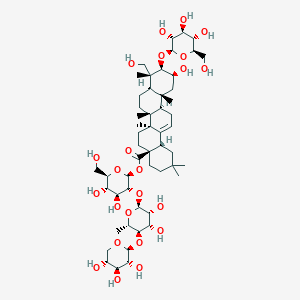

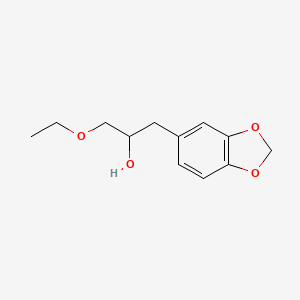

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)